N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a quinazolinone moiety, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps, including the formation of the biphenyl and quinazolinone intermediates, followed by their coupling through a thioacetamide linkage. Common reagents used in these reactions include ethoxyphenyl derivatives, acetamide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce reduced forms of the biphenyl or quinazolinone moieties .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, inflammation, or apoptosis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide include:
- N-[3-(aminosulfonyl)-4-ethoxyphenyl]acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Acetamide derivatives
Uniqueness
What sets N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
618432-29-4 |
---|---|
Molecular Formula |
C30H25N3O3S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C30H25N3O3S/c1-2-36-23-18-16-22(17-19-23)33-29(35)25-13-7-9-15-27(25)32-30(33)37-20-28(34)31-26-14-8-6-12-24(26)21-10-4-3-5-11-21/h3-19H,2,20H2,1H3,(H,31,34) |
InChI Key |
DHDQHNFSORHRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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